Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under acidic or basic conditions.
Introduction of the Phosphonate Group: This step involves the reaction of the oxazole intermediate with a phosphonate reagent, such as dimethyl phosphite, under controlled conditions to ensure selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}pentanenitrile: Shares structural similarities but differs in the presence of a nitrile group instead of a phosphonate group.
3,4-Dimethoxyphenethylamine: A simpler analogue with fewer functional groups, used as a precursor in the synthesis of more complex molecules.
4-Methoxyphenylboronic Acid: Contains a methoxyphenyl group but differs in its boronic acid functionality.
Uniqueness
Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate is unique due to its combination of an oxazole ring, multiple methoxy groups, and a phosphonate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H29N2O7P |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H29N2O7P/c1-27-18-9-6-16(7-10-18)15-21-25-23(33(26,30-4)31-5)22(32-21)24-13-12-17-8-11-19(28-2)20(14-17)29-3/h6-11,14,24H,12-13,15H2,1-5H3 |
InChI Key |
RLOSCAWNDPYTFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=C(O2)NCCC3=CC(=C(C=C3)OC)OC)P(=O)(OC)OC |
Origin of Product |
United States |
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